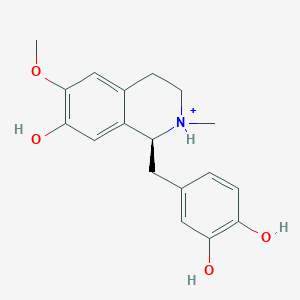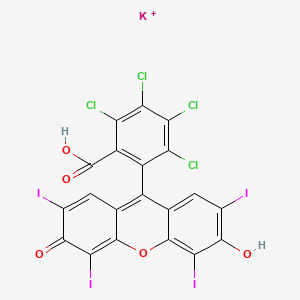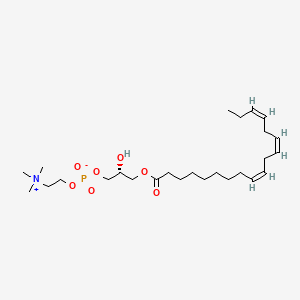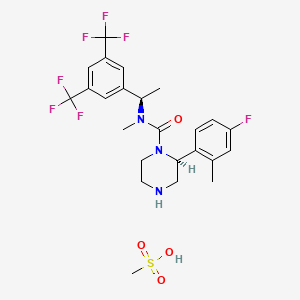
(S)-3'-hydroxy-N-methylcoclaurinium(1+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3'-hydroxy-N-methylcoclaurinium(1+) is the conjugate acid of (S)-3'-hydroxy-N-methylcoclaurine; major species at pH 7.3. It is an organic cation and an ammonium ion derivative. It is a conjugate acid of a (S)-3'-hydroxy-N-methylcoclaurine.
Applications De Recherche Scientifique
Enzymatic Catalysis and Alkaloid Biosynthesis
- Enzyme Involvement : (S)-3'-hydroxy-N-methylcoclaurinium(1+) is a substrate for specific enzymes like S-adenosyl-l-methionine: 3′-hydroxy-N-methyl-(S)-coclaurine-4′-O-methyltransferase (4′-OMT) involved in the biosynthesis of benzylisoquinoline alkaloids in plants. This enzyme shows high specificity and catalyzes the transfer of a methyl group to the C-4′ hydroxyl group of this compound (Frenzel & Zenk, 1990).
- Molecular Characterization : Research on the molecular characterization of enzymes like 4′-OMT, which is involved in the conversion of (S)-3'-hydroxy-N-methylcoclaurinium(1+) to reticuline, helps in understanding the complex biosynthesis pathways of isoquinoline alkaloids in plants (Morishige, Tsujita, Yamada, & Sato, 2000).
Alkaloid Synthesis and Transformation
- Biosynthesis Studies : This compound is involved in the biosynthesis of various alkaloids. Studies have shown its incorporation into different alkaloids, revealing insights into the pathways and mechanisms of alkaloid formation in plants (Bhakuni & Jain, 1981), (Bhakuni, Singh, & Jain, 1980).
- Synthesis in Mammals : Research on the synthesis and O-methylation of (S)- and (R)-3'-hydroxycoclaurine and their N-methylated analogues in mammals contributes to our understanding of alkaloid biochemistry in different biological systems (He et al., 1991).
Structural and Molecular Studies
- X-ray and NMR Studies : Investigations into the structure, vibrational, and NMR spectra of related compounds like 1-methyl-3-hydroxypyridinium chloride provide valuable insights into the structural characteristics and properties of (S)-3'-hydroxy-N-methylcoclaurinium(1+) and similar molecules (Szafran et al., 2007).
Pharmacological Potential and Applications
- Cancer Research : While not directly involving (S)-3'-hydroxy-N-methylcoclaurinium(1+), research into related compounds and their pharmacological effects, such as the role of statins in cancer treatment, can provide a broader context for understanding the potential medicinal applications of similar compounds (Graaf et al., 2004).
Propriétés
Formule moléculaire |
C18H22NO4+ |
|---|---|
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
4-[[(1S)-7-hydroxy-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-1-yl]methyl]benzene-1,2-diol |
InChI |
InChI=1S/C18H21NO4/c1-19-6-5-12-9-18(23-2)17(22)10-13(12)14(19)7-11-3-4-15(20)16(21)8-11/h3-4,8-10,14,20-22H,5-7H2,1-2H3/p+1/t14-/m0/s1 |
Clé InChI |
DAUPWJBRVZCBQB-AWEZNQCLSA-O |
SMILES isomérique |
C[NH+]1CCC2=CC(=C(C=C2[C@@H]1CC3=CC(=C(C=C3)O)O)O)OC |
SMILES canonique |
C[NH+]1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)O)O)O)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(2-carboxy-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)-1-cyclopropyl-8-methyl-6-nitro-4-oxo-quinoline-3-carboxylic acid](/img/structure/B1261680.png)












